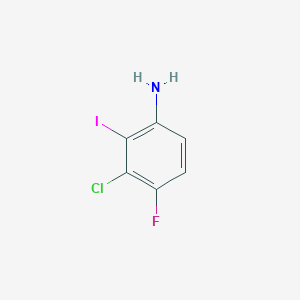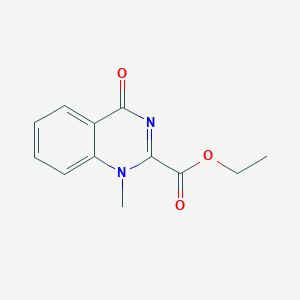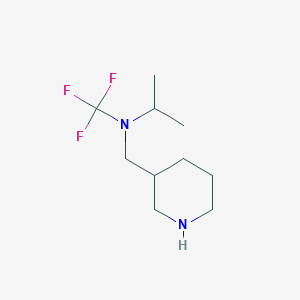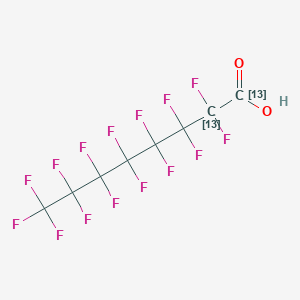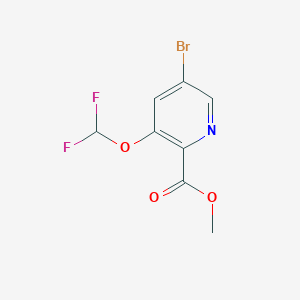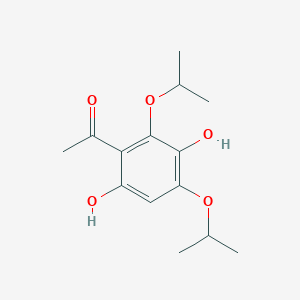
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone is an organic compound with the molecular formula C14H20O5 This compound is characterized by the presence of two hydroxyl groups and two isopropoxy groups attached to a phenyl ring, along with an ethanone group
Vorbereitungsmethoden
The synthesis of 1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone can be achieved through several synthetic routes. One common method involves the protection of hydroxyl groups followed by the introduction of isopropoxy groups. The reaction conditions typically involve the use of protecting agents and isopropyl halides under basic conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The isopropoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Its structural features may allow it to be used in drug development, particularly in designing molecules with antioxidant properties.
Industry: It can be used in the production of polymers and other materials with specific functional properties
Wirkmechanismus
The mechanism of action of 1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone involves its interaction with molecular targets through its hydroxyl and isopropoxy groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include oxidative stress pathways, where the compound acts as an antioxidant .
Vergleich Mit ähnlichen Verbindungen
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone can be compared with similar compounds such as:
2,4-Dihydroxyacetophenone: Lacks the isopropoxy groups, making it less hydrophobic.
4-Acetylresorcinol: Similar structure but with different substituents, leading to different reactivity and applications.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, similar to the compound .
Eigenschaften
CAS-Nummer |
93344-49-1 |
|---|---|
Molekularformel |
C14H20O5 |
Molekulargewicht |
268.30 g/mol |
IUPAC-Name |
1-[3,6-dihydroxy-2,4-di(propan-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C14H20O5/c1-7(2)18-11-6-10(16)12(9(5)15)14(13(11)17)19-8(3)4/h6-8,16-17H,1-5H3 |
InChI-Schlüssel |
NPNPWOFVFTZREK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C(=C(C(=C1)O)C(=O)C)OC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


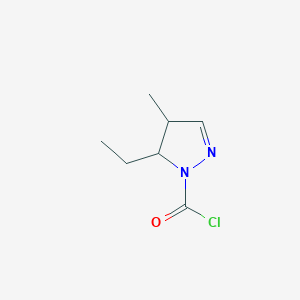
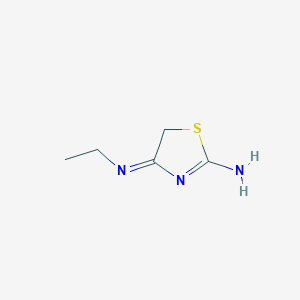

![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
